1,1-Difluoro-5-oxa-6-azaspiro[2.4]heptane hydrochloride
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Overview
Description
1,1-Difluoro-5-oxa-6-azaspiro[2.4]heptane hydrochloride is a chemical compound with the CAS Number: 2174001-70-6 . It has a molecular weight of 171.57 . The IUPAC name for this compound is this compound . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H7F2NO.ClH/c6-5(7)1-4(5)2-8-9-3-4;/h8H,1-3H2;1H . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder . The compound is typically stored at room temperature .Scientific Research Applications
Synthesis of Novel Compounds
Research has demonstrated the synthesis of novel angular azaspiro[3.3]heptanes, including variants of the angular 1,6-diazaspiro[3.3]heptane module, prepared in high yields. These syntheses are crucial for developing new molecules for drug discovery, showcasing the versatility of spirocyclic compounds in medicinal chemistry. For example, the practical one-pot synthesis of 5-oxo-2-azaspiro[3.3]heptanes and their conversion into functionalized derivatives highlights the compound's role as a building block in the library of compounds for pharmaceutical research (Guerot et al., 2011).
Regioselective Cycloaddition
Another study focused on the regioselective 1,3-dipolar cycloaddition of C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate, yielding substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates as a mixture of two diastereoisomers. This work demonstrates the compound's potential in creating diverse molecular architectures, which could be pivotal in the development of new therapeutic agents (Molchanov & Tran, 2013).
Spirocyclic Ligands in Coordination Chemistry
Spirocyclic sulfur and selenium ligands, including structures related to 5-oxa-6-azaspiro[2.4]heptane, have been synthesized and characterized, demonstrating their utility as molecular rigid rods in the coordination of transition metal centers. This research suggests applications in materials science and catalysis, where these spirocyclic compounds can act as ligands to create novel metal complexes with unique properties (Petrukhina et al., 2005).
Safety and Hazards
properties
IUPAC Name |
2,2-difluoro-5-oxa-6-azaspiro[2.4]heptane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2NO.ClH/c6-5(7)1-4(5)2-8-9-3-4;/h8H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSLWCVASRKHPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(C1(F)F)CNOC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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